Tecovirimat
Übersicht
Beschreibung
Tecovirimat, sold under the brand name Tpoxx, is an antiviral medication with activity against orthopoxviruses such as smallpox and monkeypox . It was the first antipoxviral drug approved in the United States in 2018 . This compound works by blocking the cellular transmission of the virus, thus preventing the disease . It is an inhibitor of the orthopoxvirus VP37 envelope wrapping protein .
Wissenschaftliche Forschungsanwendungen
Tecovirimat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung der Synthese und Reaktionen von antiviralen Medikamenten verwendet.
Biologie: Hilft beim Verständnis der Mechanismen von Virusinfektionen und der Entwicklung von antiviralen Therapien.
Medizin: Vorwiegend zur Behandlung von Pocken, Affenpocken und Kuhpocken verwendet.
5. Wirkmechanismus
This compound hemmt die Funktion des VP37-Hüllproteins, das für die Produktion von extrazellulärem Virus essentiell ist . Durch die Blockierung dieses Proteins verhindert this compound, dass das Virus eine infizierte Zelle verlässt, wodurch die Ausbreitung des Virus im Körper behindert wird . Das Medikament interagiert auch mit der zellulären Rab9-GTPase und TIP47 und verhindert so die Bildung von egress-kompetenten umhüllten Virionen, die für die Zell-zu-Zell- und langreichweitige Verbreitung des Virus notwendig sind .
Wirkmechanismus
Target of Action
Tecovirimat primarily targets the orthopoxvirus VP37 envelope wrapping protein . This protein is encoded by all members of the orthopoxvirus genus, which includes viruses such as smallpox, monkeypox, and cowpox . The VP37 protein plays a crucial role in the life cycle of these viruses, particularly in their ability to spread within the host .
Mode of Action
This compound works by inhibiting the activity of the VP37 protein . It blocks the interaction of VP37 with cellular Rab9 GTPase and TIP47 . This interaction is necessary for the formation of egress-competent enveloped virions, which are essential for the cell-to-cell and long-range dissemination of the virus . By blocking this interaction, this compound prevents the formation of these virions, thereby hindering the spread of the virus within the body .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the viral replication pathway of orthopoxviruses . By inhibiting the function of the VP37 protein, this compound disrupts the normal replication cycle of the virus. This disruption prevents the virus from leaving an infected cell and spreading to other cells . The downstream effect of this action is a reduction in the overall viral load within the host .
Result of Action
The molecular effect of this compound’s action is the inhibition of viral replication . On a cellular level, this results in a decrease in the number of virus particles produced by infected cells . Clinically, this can lead to a reduction in the severity of symptoms and potentially faster recovery from the infection .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound may be reduced in immunocompromised patients
Vorbereitungsmethoden
Die Synthese von Tecovirimat erfolgt in einem zweistufigen Prozess, ausgehend von Cycloheptatrien . Der erste Schritt ist eine Diels-Alder-Reaktion von Cycloheptatrien mit Maleinsäureanhydrid, um das Haupt-Ringsystem zu bilden . Der zweite Schritt beinhaltet eine Reaktion mit 4-Trifluormethylbenzhydrazid, um das cyclische Imid des Medikaments zu ergeben . Industrielle Produktionsmethoden wurden optimiert, um hohe Temperaturen und niedrige Ausbeuten zu vermeiden, wodurch der Prozess effizienter wird .
Analyse Chemischer Reaktionen
Tecovirimat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um ihre funktionellen Gruppen zu verändern.
Substitution: Substitutionsreaktionen können auftreten, insbesondere unter Beteiligung der Trifluormethylgruppe. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid.
Vergleich Mit ähnlichen Verbindungen
Tecovirimat ist einzigartig in seiner spezifischen Aktivität gegen Orthopoxviren. Ähnliche Verbindungen umfassen:
Cidofovir: Ein antivirales Medikament zur Behandlung von Zytomegalievirus-Infektionen.
Brincidofovir: Ein Lipidkonjugat von Cidofovir mit verbesserter oralen Bioverfügbarkeit.
Vaccinia-Immunglobulin: Wird verwendet, um Komplikationen durch die Pockenimpfung zu behandeln.
Zidovudin: Ein antiretrovirales Medikament zur Vorbeugung und Behandlung von HIV/AIDS
Die Entwicklung und Zulassung von this compound stellt einen bedeutenden Fortschritt in der antiviralen Therapie dar und bietet ein wichtiges Instrument im Kampf gegen Orthopoxvirusinfektionen.
Biologische Aktivität
Tecovirimat, also known as TPOXX, is an antiviral medication primarily developed for the treatment of smallpox. It has garnered attention for its potential efficacy against other orthopoxviruses, including monkeypox. This article delves into the biological activity of this compound, examining its mechanism of action, efficacy in clinical settings, and safety profile based on diverse research findings.
This compound functions by inhibiting the viral protein p37, which is crucial for the maturation and release of orthopoxviruses. The p37 protein is encoded by the F13 gene and is highly conserved across various orthopoxviruses, making this compound selectively active against this virus family. By blocking the p37 protein, this compound prevents the formation of intracellular enveloped viruses (IEV), thereby thwarting viral dissemination from infected cells .
Target Protein | Function | Effect of this compound |
---|---|---|
p37 | Viral maturation and release | Inhibition of IEV formation |
Case Studies and Trials
- PALM007 Trial : Conducted in the Democratic Republic of Congo, this study assessed this compound's safety and efficacy in treating mpox among 597 participants. Although well-tolerated with no serious adverse events reported, this compound did not significantly reduce the duration of mpox lesions compared to a placebo .
- Japanese Monkeypox Cases : Two cases treated with this compound showed rapid resolution of symptoms and viral DNA disappearance shortly after treatment initiation. This suggests potential effectiveness in early intervention scenarios .
- PLOS Biology Study : A pharmacological model predicted that early administration of this compound could shorten the time to lesion resolution in mpox cases. The study analyzed viral kinetics in nonhuman primates and projected human outcomes based on these findings .
Summary of Findings
- Efficacy Against Orthopoxviruses : this compound demonstrated strong antiviral activity with EC50 values ranging from 0.01 to 0.07 μM against various strains of orthopoxviruses, including vaccinia and variola .
- Safety Profile : In clinical settings, this compound has been reported to have a median cytotoxic concentration greater than 50 μM across multiple cell lines, indicating a favorable safety margin .
Table 2: Summary of Clinical Trials
Study | Participants | Outcome | Adverse Events |
---|---|---|---|
PALM007 | 597 | No significant difference in lesion duration | No serious adverse events |
Japanese Cases | 2 | Rapid symptom resolution | Minimal adverse effects |
PLOS Biology | N/A | Predicted faster lesion resolution with early treatment | N/A |
Pharmacokinetics and Drug Interactions
This compound exhibits an oral bioavailability of approximately 48%, which increases when taken with food. It is primarily metabolized to 4-trifluoromethyl benzoic acid (TFMBA), with no active metabolites identified. The drug shows minimal interaction with cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions .
Table 3: Pharmacokinetic Properties
Property | Value |
---|---|
Oral Bioavailability | ~48% |
Plasma Protein Binding | 75% - 82% |
Major Metabolite | 4-trifluoromethyl benzoic acid |
Eigenschaften
IUPAC Name |
N-[(1S,2S,6R,7R,8R,10S)-3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl]-4-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c20-19(21,22)9-3-1-8(2-4-9)16(25)23-24-17(26)14-10-5-6-11(13-7-12(10)13)15(14)18(24)27/h1-6,10-15H,7H2,(H,23,25)/t10-,11+,12+,13-,14-,15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKDFZIMJXRJGH-VWLPUNTISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1[C@@H]3C=C[C@H]2[C@@H]4[C@H]3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026474 | |
Record name | Tecovirimat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101026474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
Record name | Tecovirimat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12020 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Successful viral replication leads to the formation of a number of infectious virion forms. Mature viruses are infectious but remain intracellularly until cell lysis. On the other hand, enveloped virion form is created when mature viruses wrap with late endosomal membranes. The formation of a wrapping complex for enveloped virions is mediated by the orthopoxvirus P37 protein. These egress-competent enveloped virions are released in a nonlytic fashion from the cell and play an essential role in cell-to-cell and long-range dissemination of the virus in the host. The P37 protein is encoded by a highly conserved gene in all members of the orthopoxvirus genus. P37 interacts with the Rab9 GTPase and TIP47, which are components of late endosome-derived transport vesicles. Interaction of P37 and Rab9 GTPase and TIP47 leads to the formation of the virus-specific wrapping complex for enveloped virions. Tecovirimat is an inhibitor of P37: it blocks the interaction of P37 with Rab9 and TIP47, preventing the formation of the wrapping complex. | |
Record name | Tecovirimat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12020 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
869572-92-9 | |
Record name | Tecovirimat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869572-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tecovirimat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869572929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tecovirimat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12020 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tecovirimat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101026474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TECOVIRIMAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F925RR824R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.